Cepe-gly-leu-PA
Description
Properties
CAS No. |
154096-58-9 |
|---|---|
Molecular Formula |
C25H33N3O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[[(2S)-1-anilino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C25H33N3O4/c1-17(2)16-22(24(30)27-20-12-8-5-9-13-20)28-23(29)21(26-18(3)25(31)32)15-14-19-10-6-4-7-11-19/h4-13,17-18,21-22,26H,14-16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32)/t18?,21-,22-/m0/s1 |
InChI Key |
IEDGXRXVOXOMIW-ZPWCZAOQSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(CCC2=CC=CC=C2)NC(C)C(=O)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](CCC2=CC=CC=C2)NC(C)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(CCC2=CC=CC=C2)NC(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEPE-Gly-Leu-PA L 696418 L-696,418 L696,418 N-(1-carboxy-ethyl)-alpha-(2-phenyl-ethyl)glycine-leucine, N-phenylamide N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide, (D,D,S)-isomer N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide, (L,L,R)-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cepe-gly-leu-PA typically involves the stepwise assembly of amino acids using peptide coupling reagents. Common methods include:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase synthesis: This method involves the coupling of amino acids in solution, often using carbodiimide reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput and scalable synthesis. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cepe-gly-leu-PA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfur-containing amino acids can lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Cepe-gly-leu-PA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct comparisons can be drawn due to insufficient data on "Cepe-gly-leu-PA." However, general principles for comparing peptide-based or boronic acid-containing compounds (as inferred from the name) are outlined below:
Table 1: Hypothetical Comparison Framework
Key Observations :
Structural Differences :
- The boronic acid derivative in is a small aromatic compound, while "this compound" appears to be a peptide (e.g., containing glycine and leucine residues). Peptides typically exhibit higher molecular weights and lower BBB permeability compared to small molecules like boronic acids .
- Peptides often require specialized synthesis methods (e.g., solid-phase synthesis), whereas boronic acids may be synthesized via catalytic cross-coupling reactions .
Functional Implications :
- Boronic acids (e.g., CAS 1046861-20-4) are often used in medicinal chemistry as enzyme inhibitors or receptor ligands due to their ability to form reversible covalent bonds with biological targets .
- Peptides like "this compound" might target protein-protein interactions or enzymatic active sites but face challenges in oral bioavailability and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
